1-(2-Methoxyphenyl)-1H-pyrazole-4-boronic acid pinacol ester
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Overview
Description
1-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group and a dioxaborolan-2-yl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyrazole ring.
Attachment of the Dioxaborolan-2-yl Group: The dioxaborolan-2-yl group is typically introduced through a Suzuki-Miyaura coupling reaction, where a boronic ester reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.
Substitution: The dioxaborolan-2-yl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with aryl or vinyl halides.
Hydrolysis: The dioxaborolan-2-yl group can be hydrolyzed to form a boronic acid derivative.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and palladium catalysts for cross-coupling reactions.
Scientific Research Applications
1-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has a wide range of scientific research applications, including:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules through cross-coupling reactions.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: Researchers investigate its biological activity and potential as a pharmacological tool for studying various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The dioxaborolan-2-yl group can facilitate the formation of covalent bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can be compared with other similar compounds, such as:
1-(2-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
1-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole: This compound features an imidazole ring instead of a pyrazole ring, leading to different chemical properties and reactivity.
1-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole:
The uniqueness of 1-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical transformations and applications.
Properties
Molecular Formula |
C16H21BN2O3 |
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Molecular Weight |
300.2 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)12-10-18-19(11-12)13-8-6-7-9-14(13)20-5/h6-11H,1-5H3 |
InChI Key |
PAPNSKPDPZIAJX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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